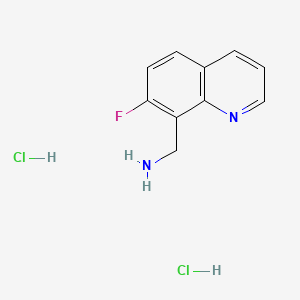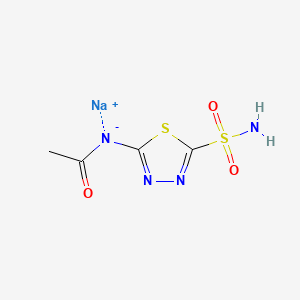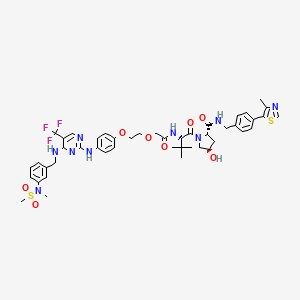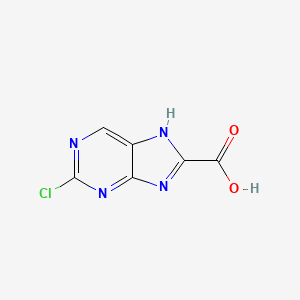
2-Chloro-9H-purine-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-9H-purine-8-carboxylic acid is a heterocyclic compound that belongs to the purine family. It is characterized by a purine ring structure with a chlorine atom at the 2-position and a carboxylic acid group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9H-purine-8-carboxylic acid typically involves the chlorination of purine derivatives followed by carboxylation. One common method involves the reaction of 2-chloropurine with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 8-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity, as well as the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9H-purine-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amino derivatives.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Scientific Research Applications
2-Chloro-9H-purine-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in nucleotide metabolism.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of novel materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 2-Chloro-9H-purine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. The chlorine atom at the 2-position and the carboxylic acid group at the 8-position play crucial roles in its binding affinity and specificity . The compound can inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-9H-purine-6-carboxylic acid
- 2-Amino-6-chloro-9H-purine-9-acetic acid
- 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid
Uniqueness
2-Chloro-9H-purine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1044772-71-5 |
|---|---|
Molecular Formula |
C6H3ClN4O2 |
Molecular Weight |
198.57 g/mol |
IUPAC Name |
2-chloro-7H-purine-8-carboxylic acid |
InChI |
InChI=1S/C6H3ClN4O2/c7-6-8-1-2-3(11-6)10-4(9-2)5(12)13/h1H,(H,12,13)(H,8,9,10,11) |
InChI Key |
URNYXEPNLKJELC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)N=C(N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride](/img/structure/B13571689.png)
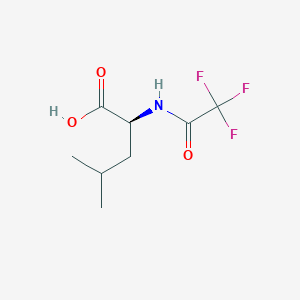

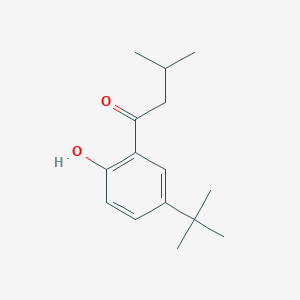
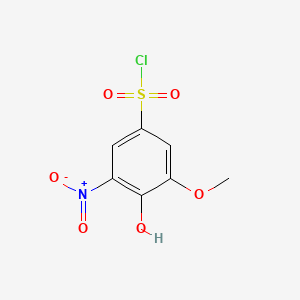
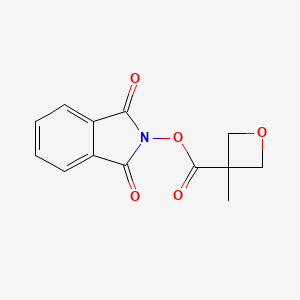
![2-Amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid](/img/structure/B13571753.png)
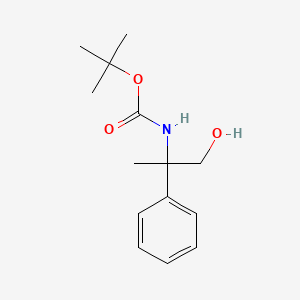
![7-Methyl-6-azaspiro[3.5]nonane](/img/structure/B13571755.png)
